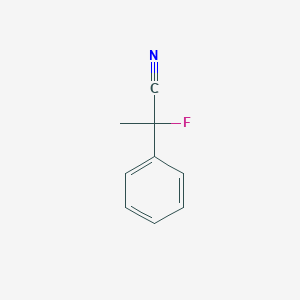

2-Fluoro-2-phenylpropanenitrile

Description

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and physiological properties, a strategy widely employed in various sectors, including pharmaceuticals, agriculture, and materials science. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—impart enhanced metabolic stability and thermal resistance to compounds. wikipedia.orgtandfonline.com This increased stability often prevents metabolic degradation, a desirable trait in drug development. tandfonline.com

Furthermore, the substitution of hydrogen with fluorine, an atom of comparable size, can lead to improved binding affinity to target proteins without significant steric hindrance. tandfonline.com This modification can influence a molecule's basicity and dipole moment, potentially enhancing properties like membrane permeation and bioavailability. tandfonline.com Consequently, an estimated 25% of small-molecule drugs and over half of agricultural chemicals contain fluorine, highlighting the element's critical role in modern chemistry. wikipedia.orgnih.gov

Role of Nitrile Functional Group in Organic Synthesis

The nitrile, or cyano (-C≡N), functional group is a cornerstone of organic synthesis, valued for its versatility and reactivity. numberanalytics.comebsco.com Characterized by a carbon-nitrogen triple bond, the nitrile group features an electrophilic carbon atom, making it susceptible to nucleophilic addition, and a nucleophilic nitrogen atom. fiveable.menih.gov This dual reactivity allows nitriles to participate in a wide array of chemical transformations. nih.gov

Unique Structural Features and Reactivity Considerations of 2-Fluoro-2-phenylpropanenitrile

This compound is an α-fluoronitrile, a class of compounds that serves as a valuable precursor to other important molecules, such as β-fluoroamines, which are key moieties in many bioactive compounds. thieme-connect.com Its structure is defined by a quaternary carbon atom bonded to a phenyl group, a methyl group, a fluorine atom, and a nitrile group. This specific arrangement presents both synthetic challenges and unique reactivity.

The presence of the fluorine atom on the quaternary carbon center makes direct fluorination a common synthetic route, though the stability of precursors can be a challenge. thieme-connect.com Alternative methods, such as the cobalt-catalyzed hydrocyanation of monofluoroalkenes, have been developed to construct these intricate structures efficiently. thieme-connect.comthieme.de

The reactivity of this compound is governed by its functional groups. The nitrile group can undergo nucleophilic additions and transformations typical for this functionality. The fluorine atom, due to its high electronegativity, influences the electronic environment of the molecule. However, unlike α-fluoronitriles with a hydrogen on the α-carbon, this compound lacks this acidic proton, which precludes reactions involving the formation of an α-cyano carbanion under standard conditions. This structural feature makes its use in certain catalytic asymmetric reactions, like Mannich reactions, particularly challenging and novel. nih.govacs.org The stability of the C-F bond means that the fluorine atom is not typically a leaving group in nucleophilic substitution reactions. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95392-12-4 | aaronchem.com |

| Molecular Formula | C₉H₈FN | nih.gov |

| Identified Uses | Laboratory chemicals, manufacture of chemical compounds | aaronchem.com |

| Chemical Stability | Stable under recommended storage conditions | aaronchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINWIJZPDPOVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereocontrol in Fluorinated Nitrile Chemistry

Enantioselective Synthesis Strategies for Chiral Nitriles

The creation of a stereogenic carbon-fluorine center is a primary challenge in organofluorine chemistry. researchgate.net Strategies for the enantioselective synthesis of chiral nitriles, including those containing fluorine, have evolved significantly. These methods can be broadly categorized into two main approaches: direct asymmetric fluorination of a nitrile-containing prochiral substrate and the use of fluorinated building blocks in asymmetric transformations. chimia.ch

Organocatalysis has emerged as a powerful tool for these syntheses. For instance, chiral catalysts can facilitate the enantioselective fluorination of β-keto esters and aldehydes. nih.gov Another significant strategy involves the enantioselective synthesis of acyclic nitriles that possess α-all-carbon quaternary stereocenters. This has been achieved through a synergistic approach using palladium and phase-transfer catalysis on allyl 2-cyanoacetates under mild conditions. ntu.edu.sg This method allows for the generation of tertiary α-cyano carbanions and their subsequent enantioselective functionalization. ntu.edu.sg Furthermore, chiral anion phase-transfer catalysis has been successfully employed in the asymmetric fluorinative dearomatization of tryptophol (B1683683) derivatives to create fluorinated furoindolines with high enantioselectivity. researchgate.net

Chiral Induction Methodologies

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the synthesis of fluorinated nitriles, this is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules.

One prominent methodology is organocatalysis, where a small chiral organic molecule accelerates the reaction and controls the stereochemical outcome. For example, chiral phosphoric acid catalysts have been used in the fluorination of allylic alcohols. researchgate.net Similarly, double axially chiral anionic phase-transfer catalysts have been developed for asymmetric fluorocyclization reactions, yielding products with high diastereo- and enantioselectivities. researchgate.net The development of chiral N-fluorocamphorsultam was an early breakthrough, introducing the concept of chiral electrophilic fluorinating agents. chimia.ch Following this, N-fluoro quaternary ammonium (B1175870) salts derived from cinchona alkaloids were developed, which can effectively fluorinate substrates like silyl (B83357) enol ethers and 1,3-dicarbonyl compounds in an enantioselective manner. chimia.ch

The table below summarizes selected organocatalytic approaches for asymmetric fluorination.

| Catalyst Type | Substrate Class | Fluorinating Agent | Outcome |

| Chiral Phosphoric Acid | Allylic Alcohols | Aryl Boronic Acids (as directing groups) | Enantioselective Fluorination researchgate.net |

| Anionic Phase-Transfer Catalyst | Unsaturated Amides/Ureas | N/A (Fluorocyclization) | Dihydroquinazolones & Benzooxazinones (>20:1 dr, up to 98% ee) researchgate.net |

| Quinine | 4-Substituted Pyrazolones | N/A | 4-Fluorinated Pyrazol-5-ones (up to 81% ee) researchgate.net |

| PEG-bound Urea-Quaternary Ammonium Salt | β-Keto Esters | N-fluorobisbenzenesulphonimide (NFSI) | Good yields and enantioselectivities researchgate.net |

Biocatalytic and Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exceptional stereoselectivity, making them ideal for the synthesis of chiral fluorinated compounds. nih.govnih.gov

Ene-reductases (EREDs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. manchester.ac.ukacsgcipr.org The alkene must be activated by an electron-withdrawing group, such as a nitrile (CN), for the reduction to occur. acsgcipr.org This makes EREDs suitable for the enantioselective synthesis of chiral nitriles from their α,β-unsaturated precursors.

The reaction involves the simultaneous trans delivery of a hydride from the reduced flavin cofactor and a proton to the double bond. acsgcipr.org A robust NAD(P)H recycling system is necessary to regenerate the reduced flavin cofactor for the catalytic cycle to continue. acsgcipr.org EREDs have been successfully used for the asymmetric bioreduction of β-cyanoacrylic acids. acsgcipr.org Recent studies have also demonstrated the first biocatalytic asymmetric synthesis of alkyl fluorides through the reduction of α-fluoroenones and α-fluoroenoates using ene reductases, achieving high yields and selectivities. chemrxiv.org

Enzymatic methods provide powerful tools for controlling the stereochemistry at or near a fluorinated center. researchgate.net The interaction between the fluorinated substrate and the chiral active site of the enzyme dictates the stereochemical outcome. researchgate.net This approach can lead to high enantioselectivity at positions remote from the fluorine atom, a significant challenge in conventional catalysis. researchgate.netnih.gov

For example, a chemo-enzymatic synthesis of the antibiotic florfenicol (B1672845) utilizes a ketoreductase to establish two contiguous stereocenters with excellent enantiomeric and diastereomeric excess in a single step. researchgate.net Subsequent chemical steps, including a regioselective nucleophilic fluorination via an aziridine (B145994) intermediate, complete the synthesis. researchgate.net

While nature's repertoire of C-F bond-forming enzymes is limited, significant progress has been made in engineering enzymes for this purpose. nih.govnih.gov A notable achievement is the repurposing of the non-heme iron enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) to catalyze enantioselective C(sp³)–H fluorination. nih.gov Through directed evolution, the enzyme's activity and enantioselectivity were dramatically improved, allowing it to convert various substrates into enantriched organofluorine products. nih.gov

Furthermore, photoenzymatic systems have been developed that combine the selectivity of enzymes with the power of photochemistry. A visible-light-driven ene-reductase system has been created to generate carbon-centered radicals from fluorine-containing precursors, enabling their enantioselective hydroalkylation with alkenes. nih.gov This method produces α-fluorinated amides with high yield and excellent stereocontrol at a distal chiral center (γ to the fluorine atom). nih.gov Similarly, a flavin mononucleotide (FMN)-dependent ene-reductase has been used in a photoenzymatic process for enantioselective radical hydroalkylation, achieving remote stereocontrol in the synthesis of azaarenes with a distant γ-stereocenter. springernature.com

Application of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries is a reliable strategy for asymmetric synthesis. scielo.org.mx In this approach, a non-chiral substrate is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantioenriched product. scielo.org.mxresearchgate.net Evans' 1,3-oxazolidin-2-ones are well-known examples of effective chiral auxiliaries. scielo.org.mx Sulfur-based analogs, such as 1,3-thiazolidine-2-thiones, have also gained popularity due to their excellent effectiveness. scielo.org.mx These auxiliaries have been instrumental in the stereoselective construction of natural products and medicinally important compounds. researchgate.netresearchgate.net

In the context of fluorinated compounds, sulfinyl chiral auxiliaries have been applied to the asymmetric preparation of fluorinated amines and amino acids. bioorganica.com.ua These methods include the diastereoselective addition of sulfoxide (B87167) anions to fluorinated imines. bioorganica.com.ua

Chiral catalysts offer a more atom-economical approach than auxiliaries. nih.gov Organocatalysis has been particularly successful in the asymmetric synthesis of fluorinated compounds. chimia.ch For example, bianthryl-based organocatalysts have been developed for the asymmetric Henry reaction of fluoroketones, achieving high levels of stereocontrol with enantiomeric excesses up to 97%. rsc.org Additionally, chiral iodine catalysts have been used in conjunction with BF₃·Et₂O as a fluorine source for the catalytic asymmetric nucleophilic fluorination of oxazines, producing chiral products with excellent enantioselectivities. nih.gov

The table below provides examples of chiral catalysts used in asymmetric fluorination.

| Catalyst System | Reaction Type | Substrate | Product | Stereoselectivity |

| Chiral Iodine Catalyst / BF₃·Et₂O | Asymmetric Nucleophilic Fluorination | Oxazine Precursors | Chiral Fluorinated Oxazines | Up to >99% ee, >20:1 dr nih.gov |

| Bianthryl-bis(thiourea) | Asymmetric Henry Reaction | Fluoroketones & Nitroalkanes | β-Nitroalcohols | Up to 97% ee rsc.org |

| Chiral Oxazaborolidinium Ion | Cyclopropanation/Rearrangement | ortho-Quinone Methides & Diazoesters | 2-Aryl-2,3-dihydrobenzofurans | Up to >99% ee, >20:1 dr nih.gov |

Resolution of Racemic Mixtures of Chiral Nitriles

The separation of a racemic mixture—an equal mixture of two enantiomers—into its individual, optically pure components is a process known as resolution. Since enantiomers have identical physical properties in an achiral environment, direct separation is not feasible. A common and effective strategy involves the conversion of the enantiomeric pair into a mixture of diastereomers by reacting the racemate with a single, pure enantiomer of a chiral resolving agent. Diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting points, which allows for their separation by conventional techniques like fractional crystallization or chromatography.

While specific studies on the resolution of racemic 2-fluoro-2-phenylpropanenitrile are not extensively documented in publicly available literature, the principles of this methodology can be applied. For a nitrile compound, this would typically involve a chemical transformation to introduce a functional group amenable to reaction with a chiral resolving agent. For instance, if the nitrile were hydrolyzed to a carboxylic acid, it could then be reacted with a chiral amine to form diastereomeric salts.

A powerful and widely utilized method for the resolution of racemates is enzymatic kinetic resolution . This technique leverages the stereoselectivity of enzymes, which often catalyze a reaction with one enantiomer of a racemic substrate at a much higher rate than the other. Lipases are a class of enzymes that have demonstrated broad utility in this regard, frequently employed in the enantioselective hydrolysis or transesterification of esters.

For a compound like this compound, a potential enzymatic resolution strategy could involve the use of a nitrilase. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. An enantioselective nitrilase could selectively hydrolyze one enantiomer of the racemic nitrile, leaving the other unreacted. The resulting mixture of a carboxylic acid and the unreacted nitrile could then be separated based on their different chemical properties.

Alternatively, lipase-catalyzed kinetic resolution could be applied to a derivative of this compound. For example, if the nitrile were reduced to a primary amine, a lipase (B570770) could then be used to selectively acylate one of the enantiomers.

The success of an enzymatic kinetic resolution is highly dependent on the choice of enzyme, solvent, and reaction conditions. A screening of various commercially available lipases, such as those from Candida antarctica, Pseudomonas cepacia, and Aspergillus niger, would be a typical starting point to identify a suitable biocatalyst. The enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion, are key parameters used to evaluate the effectiveness of the resolution.

Table 1: Potential Lipases for Kinetic Resolution of Chiral Nitrile Derivatives

| Lipase Source | Common Abbreviation | Potential Application |

| Candida antarctica Lipase B | CALB | Enantioselective acylation of amine derivatives |

| Pseudomonas cepacia Lipase | PCL | Enantioselective hydrolysis of ester derivatives |

| Pseudomonas fluorescens Lipase | PFL | Enantioselective acylation of amine derivatives |

| Aspergillus niger Lipase | ANL | Enantioselective hydrolysis of ester derivatives |

Chiral Stationary Phases for Enantiomeric Separation of Related Compounds

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the direct separation of enantiomers. The principle behind this method lies in the differential interaction of the enantiomers with the chiral selector that is immobilized on the stationary phase. These interactions lead to the formation of transient diastereomeric complexes, resulting in different retention times for the two enantiomers.

For the enantiomeric separation of compounds structurally related to this compound, such as other α-arylpropionitriles and fluorinated aromatic compounds, polysaccharide-based CSPs have proven to be particularly effective. These CSPs are typically derived from cellulose (B213188) or amylose (B160209) that has been functionalized with various carbamate (B1207046) or benzoate (B1203000) derivatives. The chiral recognition mechanism of these phases is complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects within the chiral grooves of the polysaccharide structure.

The choice of the specific polysaccharide derivative, as well as the mobile phase composition, plays a crucial role in achieving successful enantioseparation. Common mobile phases for normal-phase chiral HPLC consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). In reversed-phase mode, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typically used.

While specific HPLC methods for this compound are not readily found in the literature, data from the separation of analogous compounds can provide valuable guidance for method development. For instance, the separation of racemic arylpropionic acids, which share the α-aryl stereocenter motif, has been successfully achieved on cellulose and amylose-based CSPs.

Table 2: Common Chiral Stationary Phases for Separation of Aryl-Substituted Chiral Compounds

| Chiral Stationary Phase (Trade Name Example) | Chiral Selector | Potential Mobile Phase (Normal Phase) |

| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Chiralpak® AS | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/Isopropanol |

| Chiralcel® OJ | Cellulose tris(4-methylbenzoate) | Heptane/Ethanol |

The development of a successful chiral HPLC method for this compound would likely involve screening a variety of polysaccharide-based CSPs with different mobile phase compositions. The optimization of parameters such as the type and concentration of the alcohol modifier, the flow rate, and the column temperature would be necessary to achieve baseline separation of the enantiomers. The elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase (e.g., from a cellulose-based to an amylose-based column) or by modifying the mobile phase composition, which can be advantageous for the isolation of a desired enantiomer.

Mechanistic Investigations of 2 Fluoro 2 Phenylpropanenitrile Reactions

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways of 2-Fluoro-2-phenylpropanenitrile is fundamental to controlling its chemical transformations. Research has shown that its reactions can proceed through various intermediates depending on the reagents and conditions employed.

In Lewis acid-mediated halodefluorination reactions, an ionic mechanism is often proposed, proceeding through an intermediate ion pair. acs.orgnih.gov The stability of the potential carbocation intermediate plays a significant role. For instance, in reactions with organoaluminum reagents at cryogenic temperatures, the formation of a carbocation is suggested by trapping experiments. acs.orgnih.gov

In palladium-catalyzed reactions, the pathway can involve oxidative addition of the C-F bond to a low-valent palladium species, followed by subsequent steps like transmetalation and reductive elimination. mdpi.comlibretexts.org For example, the cross-benzannulation of β-CF3-1,3-enynes with diynes proceeds via intermediates involving ortho-palladation and insertion into a triple bond to form a vinylpalladium species. mdpi.com

Furthermore, radical pathways have also been identified. In the presence of a photocatalyst or a radical initiator, a carbon-centered radical can be generated, which then participates in subsequent bond-forming events. beilstein-journals.orgnih.gov For example, the oxidative cleavage of an α-C(sp3)–H bond in a reaction partner can generate a radical that adds to an activated system. beilstein-journals.org

The nature of the nucleophile also dictates the reaction pathway. In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer intermediate is a possibility, although concerted pathways have also been proposed, especially with the use of an organic superbase catalyst that activates the aryl fluoride (B91410) through hydrogen bonding. organic-chemistry.org In some cases, intermediates can be isolated, such as in the reaction with amines, where a putative intermediate formed from the nucleophilic attack of the amine on an activated species has been identified. acs.org

Ionic Versus Concerted Mechanisms in Halodefluorination

The halodefluorination of alkyl fluorides, including this compound, has been a subject of mechanistic debate, with evidence supporting both ionic and concerted pathways. acs.orgnih.gov

Lewis acid-mediated halodefluorination reactions are often considered to proceed through an ionic mechanism, involving the formation of an intermediate ion pair. acs.orgnih.gov This is supported by several observations. For instance, the reactivity of secondary alkyl fluorides being higher than primary ones under identical conditions points towards a predominant ionic mechanism, as a concerted pathway would be more sensitive to steric hindrance. acs.org Additionally, carbocation trapping experiments provide direct evidence for the presence of carbocationic intermediates. acs.orgnih.gov

However, the possibility of a concerted mechanism, or a mechanism with significant concerted character, cannot be entirely ruled out in all cases. A concerted reaction pathway, where bond-breaking and bond-making occur simultaneously, would also be consistent with the observation of low levels of isomerization byproducts in some reactions, as this suggests a very short-lived or non-existent free carbocation intermediate. nih.gov The retention of configuration observed in some cross-coupling reactions could also be explained by a contribution from a concerted mechanism. acs.org

In the context of nucleophilic aromatic substitution (SNAr) on fluoroarenes, a concerted mechanism has been confirmed through mechanistic studies and density functional theory (DFT) calculations, where a Meisenheimer intermediate is not formed. organic-chemistry.org This highlights that the nature of the substrate (alkyl vs. aryl) and the reaction conditions play a crucial role in determining the operative mechanism.

Isotope Labeling Studies (e.g., ¹⁸O, Deuterium)

Isotope labeling is a sophisticated technique used to trace the path of atoms through a reaction, providing invaluable details about the mechanism. The use of stable isotopes like oxygen-18 (¹⁸O) and deuterium (B1214612) (²H or D) can help to identify bond-breaking and bond-forming steps and to distinguish between different possible pathways. scripps.edux-chemrx.com

In the study of reaction mechanisms, deuterated compounds can be used to determine kinetic isotope effects (KIEs), which can reveal whether a particular C-H (or C-D) bond is broken in the rate-determining step of a reaction. x-chemrx.commdpi.com For example, if a reaction proceeds slower with a deuterated substrate compared to its non-deuterated counterpart, it suggests that the C-H bond is being cleaved in the slowest step.

While specific isotope labeling studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles of these studies are broadly applicable. For instance, in the context of nitrile hydrolysis, ¹⁸O-labeled water could be used to determine whether the oxygen atom in the resulting carboxylic acid or amide comes from the water molecule, confirming the role of water as a nucleophile. scripps.edu

In broader contexts, deuterium labeling is used to probe mechanisms of catalytic cycles. For example, in C-H activation/functionalization reactions, the use of deuterated solvents like benzene-d₆ can help to establish whether oxidative addition of a C-D bond is occurring. nih.gov Similarly, late-stage direct hydrogen isotopic exchange (HIE) using reagents like D₂O is a powerful method for introducing deuterium into molecules, which can then be used in mechanistic studies. x-chemrx.com

The following table summarizes the applications of isotope labeling in mechanistic studies:

| Isotope | Application | Example |

| Deuterium (²H or D) | Kinetic Isotope Effect (KIE) studies to identify rate-determining steps involving C-H bond cleavage. | Comparing the reaction rates of a substrate and its deuterated analog. x-chemrx.commdpi.com |

| Tracing reaction pathways. | Using deuterated solvents or reagents to track the incorporation of deuterium into the product. x-chemrx.comnih.gov | |

| Oxygen-18 (¹⁸O) | Elucidating the mechanism of hydrolysis and other reactions involving oxygen-containing functional groups. | Using H₂¹⁸O to determine the source of the oxygen atom in the product of a hydrolysis reaction. scripps.edu |

| Carbon-13 (¹³C) | Used as internal standards in mass spectrometry and for mechanistic studies. | Using ¹³CO₂ to trace the incorporation of carbon in carboxylation reactions. x-chemrx.com |

These techniques, while not specifically detailed for this compound in the search results, represent the types of experiments that would be crucial for a deep mechanistic understanding of its reactions.

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. Spectroscopic techniques are invaluable tools for this purpose, allowing for the in-situ or ex-situ analysis of transient species. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying reaction intermediates. For example, ¹H NMR spectroscopic analysis has been used to monitor the conversion of alkyl fluorides in reactions, providing evidence for the formation of products and the absence of side reactions like elimination under specific conditions. acs.org In some cases, NMR can be used to characterize the structure of stable intermediates.

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is another highly sensitive technique for detecting and characterizing charged or easily ionizable reaction intermediates. nih.gov It can be used to identify the mass-to-charge ratio of intermediates in a catalytic cycle, providing direct evidence for their existence. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment these intermediates, giving clues about their structure. nih.gov

Crystallographic analysis, when possible, provides unambiguous structural information about stable intermediates. For instance, the crystal structure of an activated aluminate intermediate has been determined, providing precise bond lengths and angles that offer deep insight into the nature of the species involved in the reaction. nih.gov

The following table summarizes the application of various spectroscopic techniques in the analysis of reaction intermediates:

| Spectroscopic Technique | Information Obtained | Example Application |

| Nuclear Magnetic Resonance (NMR) | Structural information, reaction monitoring, identification of byproducts. | ¹H NMR analysis to confirm the full conversion of an alkyl fluoride to the desired product. acs.org |

| Mass Spectrometry (MS) | Detection and identification of charged or ionizable intermediates, determination of mass-to-charge ratio. | ESI-MS to detect intermediates in a catalytic cycle. nih.gov |

| X-ray Crystallography | Precise three-dimensional structure of stable, crystalline intermediates. | Determination of the crystal structure of an activated aluminate intermediate. nih.gov |

These spectroscopic methods, often used in combination, provide a comprehensive picture of the species involved in a reaction, thereby validating or refuting proposed mechanistic hypotheses.

Studies on Oxidative Addition and Reductive Elimination in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions, including those that could involve this compound. nih.govucc.ielibretexts.org These two processes are the microscopic reverse of each other and are key to the bond activation and bond formation steps within a catalytic cycle. nih.gov

Oxidative Addition is a reaction where a metal complex with a lower oxidation state reacts with a substrate, breaking a bond in the substrate and forming two new bonds to the metal center. This results in an increase in the oxidation state and coordination number of the metal. libretexts.orglibretexts.org In the context of this compound, a potential oxidative addition step would involve the cleavage of the C-F bond by a low-valent metal catalyst, such as a Pd(0) or Ni(0) species. ucc.ie This step is often rate-determining, especially with the strong C-F bond. ucc.ie

Reductive Elimination is the reverse process, where two ligands on a metal center in a higher oxidation state couple and are eliminated from the metal's coordination sphere, forming a new bond between them. This leads to a decrease in the oxidation state and coordination number of the metal, regenerating the active catalyst. libretexts.orglibretexts.org For a reaction starting with this compound, reductive elimination would be the final step to form the C-C or C-heteroatom bond in the product. scholaris.ca The efficiency of reductive elimination can be influenced by the electronic properties of the ligands; for instance, the inductive effect of the nitrile group can make this step slower. scholaris.ca

The interplay between oxidative addition and reductive elimination is central to catalytic cross-coupling reactions. libretexts.org A generic catalytic cycle for a cross-coupling reaction is depicted below:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) reacts with the electrophile (e.g., this compound) to form a Pd(II) intermediate.

Transmetalation (in some cross-coupling reactions): A nucleophilic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the Pd(II) center.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Studies have shown that the reversibility of oxidative addition can be exploited in certain catalytic cycles, particularly with the use of sterically encumbered ligands that promote reductive elimination. ucc.ie

Analysis of Competing Side Reactions (e.g., Elimination, Rearrangement)

In reactions involving this compound, several competing side reactions can occur, leading to the formation of undesired byproducts and reducing the yield of the target molecule. The most common side reactions are elimination and rearrangement. acs.orgnih.gov

Elimination Reactions: The formation of α-phenylacrylonitrile through the elimination of hydrogen fluoride (HF) is a significant competing pathway, especially with secondary and tertiary alkyl fluorides like this compound. acs.orgnih.gov The stability of the resulting conjugated alkene provides a thermodynamic driving force for this side reaction. acs.org Reaction conditions, such as temperature, play a crucial role in controlling the extent of elimination. For instance, carrying out reactions at cryogenic temperatures (e.g., -78 °C) has been shown to effectively mitigate the formation of elimination products. acs.orgnih.gov

Rearrangement Reactions: Carbocationic intermediates, if formed during the reaction, are susceptible to rearrangement to form more stable carbocations. While not explicitly detailed for this compound in the provided search results, this is a common side reaction for many alkyl halides. The extent of rearrangement can be influenced by the lifetime of the carbocation and the nature of the Lewis acid used. acs.orgnih.gov

An extensive analysis of side reactions is often necessary to optimize reaction conditions. This involves a systematic study of parameters such as solvent, temperature, and catalyst/reagent choice. nih.gov For example, it was found that for secondary fluorides, which are prone to HF elimination, reducing the reaction temperature from -40 °C to -78 °C significantly suppressed this side reaction. nih.gov

The following table summarizes common side reactions and strategies to mitigate them:

| Side Reaction | Description | Mitigation Strategies |

| Elimination | Formation of an alkene (e.g., α-phenylacrylonitrile) via loss of HF. acs.orgnih.gov | Lowering the reaction temperature (cryogenic conditions). acs.orgnih.gov |

| Rearrangement | Isomerization of carbocationic intermediates to more stable species. acs.orgnih.gov | Using conditions that lead to short-lived intermediates; choice of appropriate Lewis acid. nih.gov |

| Homocoupling | Dimerization of starting materials or intermediates. | Can be suppressed under certain cross-coupling conditions compared to reactions with more reactive alkyl halides. acs.org |

By carefully controlling the reaction conditions, it is often possible to favor the desired reaction pathway and minimize the formation of these byproducts.

Computational Chemistry Studies on 2 Fluoro 2 Phenylpropanenitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to understanding the properties of 2-Fluoro-2-phenylpropanenitrile. These calculations have been employed to investigate reaction mechanisms involving this compound, providing insights that complement experimental observations. acs.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its lowest energy structure.

Following optimization, a conformational analysis can reveal the different spatial arrangements (conformers) of the molecule and their relative energies. Due to the rotation around the C-C single bond connecting the phenyl ring and the nitrile-bearing carbon, multiple conformers can exist. Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule and is used for subsequent electronic structure and reactivity studies. While detailed results of a dedicated conformational analysis for this compound are not extensively documented in the surveyed literature, this type of analysis is a standard prerequisite for the reaction modeling studies in which it has been featured. acs.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and where a reaction with an electrophile might occur. Conversely, the LUMO's energy and location suggest its capacity to accept electrons and the likely site of nucleophilic attack.

For this compound, the HOMO is expected to be localized predominantly on the phenyl ring, while the LUMO would likely have significant contributions from the nitrile group and the C-F bond. The precise energy levels of these orbitals dictate the molecule's kinetic stability and reactivity profile.

Table 1: Representative Quantum Chemical Descriptors

| Descriptor | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack and ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack and electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic excitation energy and kinetic stability of the molecule. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of charge within the molecule, highlighting electronegative and electropositive regions. |

Note: Specific calculated values for these descriptors for this compound are not detailed in the primary scientific literature reviewed for this article, but they are fundamental outputs of the DFT calculations mentioned. acs.orgnih.gov

Reaction Mechanism Modeling using DFT

DFT calculations are instrumental in modeling reaction pathways, elucidating the structures of transition states, and calculating activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

Recent studies on cryogenic organometallic carbon-fluoride bond functionalization have utilized DFT to probe the reaction mechanism involving this compound. acs.orgnih.gov In this research, the compound serves as a tertiary alkyl fluoride (B91410) substrate. The computational findings were reported to be in good agreement with experimental observations, helping to rationalize the observed reactivity and chemoselectivity. acs.org The mechanism involves the heterolytic cleavage of the C-F bond, facilitated by a highly fluorophilic organoaluminum compound, followed by a nucleophilic transfer. nih.gov

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry can predict how a molecule will react under specific conditions. By modeling different potential reaction pathways, the most energetically favorable route can be identified.

For this compound, a key aspect of its reactivity is the competition between nucleophilic substitution at the tertiary carbon and elimination of hydrogen fluoride (HF) to form an alkene. Experimental and mechanistic studies show that under specific cryogenic organoaluminum-mediated conditions, the desired C-C bond formation via nucleophilic substitution is highly favored. acs.orgnih.gov This method effectively mitigates the elimination pathway, which is a common challenge in reactions with tertiary alkyl fluorides. acs.orgnih.gov The high-yielding conversion to the coupled product rather than the strongly resonance-stabilized α-phenylacrylonitrile (the elimination product) highlights the unique selectivity achieved under these conditions. acs.orgnih.gov DFT studies support these findings by modeling the reaction intermediates and transition states, confirming that the substitution pathway is kinetically and thermodynamically preferred over elimination. acs.org

Calculation of Molecular Thermochemistry Properties

The calculation of thermochemical properties, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cp), is a key application of computational chemistry. These values are essential for predicting reaction equilibria and understanding the stability of a compound. While these properties can be determined experimentally, computational methods provide a valuable alternative, especially for transient or difficult-to-handle substances.

Analysis of Noncovalent Interactions (e.g., Halogen Bonding)

Noncovalent interactions, while weaker than covalent bonds, are crucial in determining the structure of molecules in condensed phases and in molecular recognition processes. For a molecule containing fluorine, a key noncovalent interaction to consider is halogen bonding. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule.

An analysis of noncovalent interactions in this compound would investigate potential intramolecular and intermolecular interactions. This could include the study of C-F···H hydrogen bonds, π-π stacking between phenyl rings in molecular aggregates, and potential halogen bonding involving the fluorine atom. A detailed computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be required to identify and characterize these weak interactions. However, specific studies focusing on the noncovalent interactions of this compound have not been identified in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra. diva-portal.orgunits.it This method is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is computationally efficient compared to other excited-state methods, making it suitable for a broad range of molecular systems. units.it

The core principle of TD-DFT lies in the calculation of the linear response of the electron density to a time-dependent electric field, such as that of light. This response provides information about the electronic transitions between molecular orbitals. The output of a TD-DFT calculation typically includes excitation energies (which correspond to the positions of absorption peaks) and oscillator strengths (which relate to the intensity of these peaks).

For a hypothetical TD-DFT study of this compound, the investigation would involve:

Geometry Optimization: The first step would be to obtain the optimized ground-state geometry of the molecule using a suitable DFT functional and basis set.

Excitation Energy Calculation: Following optimization, TD-DFT calculations would be performed to determine the vertical excitation energies and corresponding oscillator strengths. This would predict the ultraviolet-visible (UV-Vis) absorption spectrum.

Analysis of Electronic Transitions: The calculations would also provide insight into the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, and determining which molecular orbitals are primarily involved.

Without experimental or computational data for this compound, it is not possible to provide a data table of its electronic transitions.

Simulation of Chemical Processes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into a wide range of chemical processes, including conformational changes, reaction mechanisms, and interactions with other molecules. nih.govnih.gov

An MD simulation of this compound would require the development of a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This force field would govern the interactions between the atoms within the molecule and with its environment (e.g., a solvent).

Potential applications of MD simulations for studying this compound could include:

Conformational Analysis: Investigating the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Solvation Effects: Simulating how the molecule behaves in different solvents to understand its solubility and the influence of the solvent on its structure and dynamics.

Reaction Dynamics: Although beyond the scope of classical MD, quantum mechanics/molecular mechanics (QM/MM) methods could be used to simulate chemical reactions involving this compound, providing insights into reaction pathways and transition states. researchgate.net

As no simulation studies have been published for this compound, no specific research findings or data tables can be presented.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

2-Fluoro-2-phenylpropanenitrile serves as a highly valuable intermediate in the synthesis of more complex organic molecules, particularly within the realms of pharmaceutical and materials science. The dual presence of fluorine and a nitrile functional group offers multiple reactive sites for chemical transformation, establishing it as a versatile component in synthetic organic chemistry.

The nitrile group is particularly notable for its reactivity, allowing for a variety of synthetic transformations. It can undergo hydrolysis to form carboxylic acids or amides, be reduced to produce primary amines, or participate in various addition reactions. nih.govacs.org Furthermore, the C(sp³)–F bond, typically considered inert in traditional organic synthesis, can be selectively functionalized using organoaluminum compounds, providing a unique chemical handle for further molecular elaboration. acs.org This reactivity is highlighted in high-yielding conversions that effectively mitigate the elimination reactions commonly encountered with other alkyl fluorides. acs.org

Building Block for Complex Organic Molecules with Tailored Properties

As a fluorinated building block, this compound is instrumental in the construction of complex organic molecules designed to have specific, tailored properties. smolecule.com The incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and modify biological activity profiles. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as extended half-life and reduced enzymatic degradation, making them attractive for drug development.

The utility of such fluorinated nitriles extends to the development of advanced materials, where they are used to synthesize specialized polymers with unique characteristics like chemical resistance, thermal stability, and low surface energy. The ability to introduce the α-fluoro-α-phenylnitrile motif allows for the precise tuning of electronic and steric properties in the target molecule, making it a key component in creating functional materials and bioactive compounds. acs.org

Precursor for the Synthesis of Fluorinated Scaffolds

The compound is a key precursor for generating a variety of fluorinated scaffolds, which are foundational structures in modern drug discovery. smolecule.com Its structural features are particularly suitable for incorporation into drug discovery programs across various therapeutic areas. Research has demonstrated the utility of fluorinated nitriles in the development of heterocyclic compounds, such as fluorinated pyrazoles and pyrimidines. The presence of the fluorophenyl group is a desirable feature in drug molecules, as it can significantly influence their biological interactions and efficacy. smolecule.com

Recent advancements have shown that related N-arylacrylamides bearing fluorine groups can be used to construct diverse nitrogen-containing heterocycles, particularly oxindoles and related scaffolds, through oxidative radical difunctionalization. beilstein-journals.org This highlights the potential of fluorinated building blocks like this compound to serve as starting materials for complex, polycyclic systems.

Role in the Synthesis of Functionally Diverse Target Molecules

The chemical versatility of this compound allows it to play a crucial role in the synthesis of a broad spectrum of functionally diverse target molecules. The nitrile functionality is a gateway to numerous other chemical groups, including amines, aldehydes, ketones, amides, and carboxylic acids, making it a popular choice in asymmetric synthesis. nih.govacs.org

Furthermore, innovative cross-coupling strategies enable the functionalization of the carbon-fluorine bond. Defluorinative C–C coupling reactions, for instance, allow for arylation, alkenylation, and alkynylation at the tertiary carbon center. acs.org This method demonstrates exceptional functional group tolerance, enabling the synthesis of complex products that would be challenging to access through other means. acs.org This versatility facilitates diversity-oriented synthesis, where complex and varied molecular structures can be generated from a common starting material. acs.org For example, the core structure is related to ligands used in polymerization catalysis, indicating its potential application in synthesizing precursors for specialized catalysts. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-2-phenylpropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, fluorination of 2-phenylpropanenitrile precursors using fluorinating agents like KF/18-crown-6 under anhydrous conditions can introduce the fluorine moiety. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and optimize stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Distinct signals for the nitrile group (~110–120 ppm in 13C NMR) and fluorine substituent (split peaks in 1H NMR due to J-coupling). For example, the fluorine atom at C2 causes splitting in adjacent proton signals (δ 3.1–3.5 ppm, multiplet) .

- FT-IR : Confirm nitrile presence via a sharp C≡N stretch (~2240 cm⁻¹) and C-F bond (~1120 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (m/z ~163.17) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts or splitting patterns may arise from solvent effects, stereochemistry, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for stereoisomers .

Q. What mechanistic insights govern the reactivity of this compound with nucleophiles in substitution reactions?

- Methodological Answer : The fluorine atom’s electronegativity and steric hindrance from the phenyl group influence reactivity. For example:

- SN2 vs. SN1 : Steric bulk at C2 favors SN1 mechanisms in polar protic solvents (e.g., methanol), forming carbocation intermediates.

- Nucleophile Screening : Test amines (e.g., piperidine) or thiols under basic conditions (pH 9–10) to assess substitution efficiency. Track kinetics via HPLC or in-situ IR .

- Data Interpretation : Compare activation energies (ΔG‡) using Arrhenius plots to distinguish mechanistic pathways .

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

- Methodological Answer : Preliminary studies suggest interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GABA-A). Validate via:

- Docking Simulations : Use AutoDock Vina to predict binding affinities to protein targets (PDB IDs: 1TQN, 4COF) .

- In Vitro Assays : Measure IC50 values in enzyme inhibition assays (e.g., fluorometric kits for CYP450) or radioligand displacement studies .

Q. What strategies differentiate this compound from structural analogs (e.g., 3-Fluoro isomers) in mixed samples?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) to separate isomers based on retention time differences (~1.2 min for 2- vs. 3-Fluoro) .

- Vibrational Spectroscopy : Compare O-H bending modes (FT-IR) or Raman shifts caused by fluorine positional effects .

- Case Study : A 2024 study resolved 2-Fluoro vs. 4-Fluoro isomers using NOESY NMR to detect spatial proximity between fluorine and aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.